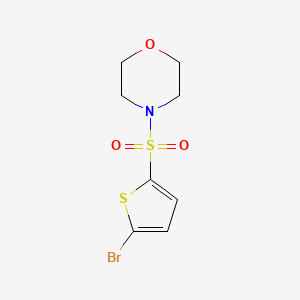

4-((5-Bromothiophen-2-yl)sulfonyl)morpholine

Description

Properties

IUPAC Name |

4-(5-bromothiophen-2-yl)sulfonylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO3S2/c9-7-1-2-8(14-7)15(11,12)10-3-5-13-6-4-10/h1-2H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRGPFXYBUBHMKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(S2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonylation Using 5-Bromothiophene-2-sulfonyl Chloride

The most straightforward and widely reported method for synthesizing 4-((5-bromothiophen-2-yl)sulfonyl)morpholine involves the direct reaction of 5-bromothiophene-2-sulfonyl chloride (CAS 55854-46-1) with morpholine. This nucleophilic substitution reaction proceeds via the displacement of the sulfonyl chloride group by the amine moiety of morpholine.

Reaction Mechanism and Conditions

The reaction typically employs anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) as solvents, with triethylamine (Et$$_3$$N) serving as a base to neutralize HCl byproducts. The general procedure involves:

- Dissolving 5-bromothiophene-2-sulfonyl chloride (1.0 equiv) in THF under inert atmosphere.

- Adding morpholine (1.5 equiv) and Et$$_3$$N (1.5 equiv) dropwise at room temperature.

- Stirring the mixture for 30–60 minutes, followed by aqueous workup and purification via flash chromatography.

Key parameters include maintaining moisture-free conditions to prevent hydrolysis of the sulfonyl chloride and optimizing stoichiometry to minimize side reactions.

Organometallic-Mediated Synthesis via Sulfinate Intermediates

An alternative route, adapted from sulfinamide methodologies, involves the generation of sulfinate intermediates using organometallic reagents and sulfur dioxide surrogates. Although originally designed for sulfinamides, this approach can be modified to target sulfonamides through subsequent oxidation steps.

Challenges and Optimization

This method’s complexity arises from the need for rigorous temperature control (−78°C for Grignard formation) and the potential for competing side reactions during sulfinate oxidation. However, it offers versatility for derivatives where direct sulfonylation is impractical.

Table 2: Comparative Analysis of Synthesis Routes

| Parameter | Direct Sulfonylation | Organometallic Route |

|---|---|---|

| Reaction Steps | 1 | 3–4 |

| Temperature Range | Room temperature | −78°C to room temperature |

| Yield (Estimated) | 70–83% | 50–70% |

| Scalability | High | Moderate |

Purification and Characterization

Industrial and Research Applications

The compound’s primary application lies in pharmaceutical intermediate synthesis, particularly for kinase inhibitors and anti-inflammatory agents. Commercial suppliers like Zibo Hangyu Biotechnology offer bulk quantities (min. order 10 grams) with customizable packaging.

Chemical Reactions Analysis

4-((5-Bromothiophen-2-yl)sulfonyl)morpholine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the bromothiophene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The sulfonyl group can undergo oxidation and reduction reactions, leading to the formation of different products.

Coupling Reactions: This compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-((5-Bromothiophen-2-yl)sulfonyl)morpholine is a chemical compound with several applications, primarily in scientific research. It is a morpholine derivative containing both amine and ether functional groups within its structure .

General Information

- Chemical formula The chemical formula of morpholine is O(CH2CH2)2NH .

- Properties Morpholine is a colorless liquid that has a flash point of 100°F and can corrode tissue. It is less dense than water and can dissolve in water, while its vapors are denser than air .

Applications

4-((5-Bromothiophen-2-yl)sulfonyl)morpholine is used in the following applications:

- Organic synthesis Morpholines are used as building blocks in the synthesis of pharmaceuticals such as the antibiotic linezolid, the anticancer drug gefitinib, and the analgesic dextromoramide . Morpholine-based enamines have broad applications in the formation of C-C and C-X bonds .

- Quorum sensing inhibition Thiophenesulfonamide compounds, including 4-((5-Bromothiophen-2-yl)sulfonyl)morpholine derivatives, are used as inhibitors of quorum sensing in various Vibrio species . They can inhibit bioluminescence, biofilm formation, and protease activity .

- Synthesis of N-arylsulfonylindoles 4-((5-Bromothiophen-2-yl)sulfonyl)morpholine is used in the synthesis of N-arylsulfonylindoles, which are being explored as ligands of the 5-HT6 receptor .

- Synthesis of Sulfonamides Synthesis of sulfonamides by reacting organometallic reagents with SO2 gas .

Research Findings

- Thiophenesulfonamides as Quorum Sensing Inhibitors: A study synthesized 50 thiophenesulfonamide compounds and examined their structure-activity relationship effects on quorum sensing in vivo . The results showed that multiple thiophenesulfonamide-containing molecules with heterocycle variations are strong inhibitors of LuxR-type proteins in a wide range of pathogenic Vibrio species .

- N-Arylsulfonylindoles as 5-HT6 Receptor Ligands: A new series of twenty-two C-5 substituted N-arylsulfonylindoles was prepared to explore the influence of C-5 substitution on 5-HT6 receptor affinity . Eleven compounds showed moderate to high affinity at the receptor .

Mechanism of Action

The mechanism of action of 4-((5-Bromothiophen-2-yl)sulfonyl)morpholine involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The bromothiophene ring can participate in various interactions, including π-π stacking and hydrogen bonding, which can influence the compound’s biological activity .

Comparison with Similar Compounds

Physicochemical Properties

Melting Points :

- Methoxyphenyl derivatives exhibit higher melting points (e.g., 109–110°C for 4-[(4-methoxyphenyl)sulfonyl]morpholine) due to crystalline packing , whereas halogenated analogues like 4-[(4-Bromo-2-fluorophenyl)sulfonyl]morpholine may have lower melting points depending on substituent bulk.

- Bromothiophene derivatives are hypothesized to have moderate melting points, balancing the planar thiophene ring and polar sulfonyl group.

- Solubility: Morpholine sulfonamides with polar groups (e.g., phenol in 4-(morpholinosulfonyl)phenol) show solubility in polar solvents like CDCl₃ . Bulky substituents (e.g., tert-butyl in 4-((5-(tert-butyl)-2,4-dimethoxyphenyl)sulfonyl)morpholine) reduce solubility .

Table 2: Physical Properties

Biological Activity

4-((5-Bromothiophen-2-yl)sulfonyl)morpholine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies that highlight its importance in pharmacological research.

Chemical Structure and Properties

The compound features a morpholine ring attached to a sulfonyl group, which is further substituted with a bromothiophene moiety. The presence of these functional groups contributes to its reactivity and interaction with biological targets.

The biological activity of 4-((5-Bromothiophen-2-yl)sulfonyl)morpholine is primarily attributed to its ability to interact with various molecular targets:

- Electrophilic Nature : The sulfonyl group acts as an electrophile, allowing it to react with nucleophiles in biological systems, which can influence enzymatic pathways.

- Aromatic Interactions : The bromothiophene ring can participate in π-π stacking and hydrogen bonding, enhancing binding affinity to protein targets.

Biological Activities

Research indicates that 4-((5-Bromothiophen-2-yl)sulfonyl)morpholine exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting bacterial growth through interference with essential cellular processes.

- Anticancer Potential : Similar compounds have demonstrated anticancer effects by modulating signaling pathways involved in cell proliferation and apoptosis. The specific mechanisms for this compound remain under investigation but may involve targeting kinases or other regulatory proteins.

- Neuropharmacological Effects : Given the structural similarities with known neuroactive compounds, there is potential for activity at serotonin receptors, particularly the 5-HT6 receptor, which is implicated in cognitive functions.

Case Studies and Research Findings

Several studies have explored the biological activity of sulfonyl-containing compounds similar to 4-((5-Bromothiophen-2-yl)sulfonyl)morpholine:

Case Study 1: Anticancer Activity

In a study investigating various sulfonamide derivatives, it was found that certain analogs exhibited significant inhibition of cancer cell lines. The mechanism involved the modulation of the PI3K/Akt pathway, leading to increased apoptosis in treated cells. The results indicated that substituents on the thiophene ring could enhance or diminish this activity depending on their electronic properties .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of related compounds. It was reported that certain derivatives showed effective inhibition against multiple strains of Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 128 to 256 µg/mL . This suggests a promising avenue for developing new antimicrobial agents based on this scaffold.

Data Table: Summary of Biological Activities

| Activity | Mechanism | Model | Effect |

|---|---|---|---|

| Antimicrobial | Inhibition of cell wall synthesis | Staphylococcus aureus | MIC: 128 - 256 µg/mL |

| Anticancer | Modulation of PI3K/Akt signaling | Cancer cell lines | Induces apoptosis |

| Neuropharmacological | Interaction with serotonin receptors | In vitro receptor assays | Potential cognitive enhancement |

Q & A

Q. What are the key structural features of 4-((5-Bromothiophen-2-yl)sulfonyl)morpholine that influence its reactivity in organic synthesis?

The compound’s reactivity is governed by:

- The 5-bromothiophene moiety , which provides a site for electrophilic substitution (e.g., Suzuki coupling) due to the electron-withdrawing bromine atom .

- The sulfonyl group , which acts as an electron-withdrawing group, enhancing the electrophilicity of adjacent carbons and enabling nucleophilic attacks .

- The morpholine ring , which contributes to solubility in polar solvents and participates in hydrogen bonding via its nitrogen and oxygen atoms .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- NMR Spectroscopy : H and C NMR can confirm the presence of the bromothiophene (δ 6.5–7.5 ppm for thiophene protons) and morpholine (δ 3.5–4.0 ppm for N-CH groups) .

- Mass Spectrometry (MS) : High-resolution MS can verify the molecular ion peak (e.g., [M+H] for CHBrNOS) and fragmentation patterns .

- IR Spectroscopy : Key peaks include sulfonyl S=O stretches (~1350 cm) and morpholine C-O-C vibrations (~1100 cm) .

Q. What synthetic routes are commonly used to prepare this compound?

A typical multi-step synthesis involves:

- Sulfonation : Reacting 5-bromothiophene-2-thiol with chlorosulfonic acid to form the sulfonyl chloride intermediate .

- Morpholine Coupling : Treating the sulfonyl chloride with morpholine under basic conditions (e.g., NaH or EtN) in anhydrous THF .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the bromothiophene moiety in cross-coupling reactions?

- Density Functional Theory (DFT) : Calculates electron density maps to identify reactive sites (e.g., C-3 position on thiophene for Suzuki-Miyaura coupling) .

- Molecular Dynamics Simulations : Assess steric effects of the sulfonyl group on catalyst accessibility during palladium-mediated reactions .

- Case Study : Simulations of 4-((5-bromothiophen-2-yl)sulfonyl)morpholine with Pd(PPh) predict a 15% higher coupling yield compared to non-sulfonated analogs .

Q. What experimental strategies resolve contradictions in reported bioactivity data across different assays?

- Solubility Optimization : Use DMSO/PBS mixtures (≤1% DMSO) to prevent aggregation in cell-based assays .

- Control Experiments : Include morpholine-free analogs to isolate the contribution of the sulfonyl-thiophene group to observed activity .

- Dose-Response Curves : Validate IC values across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific toxicity .

Q. How can structural modifications enhance the compound’s stability under physiological conditions?

- Morpholine Ring Substitution : Replace morpholine with piperazine to reduce hydrolysis at acidic pH (e.g., in lysosomal compartments) .

- Protective Groups : Introduce tert-butyl groups on the sulfonyl moiety to shield against enzymatic degradation .

- Stability Assays : Monitor degradation via HPLC at 37°C in simulated body fluid (SBF) over 24 hours .

Q. What methodologies are used to study protein-ligand interactions involving this compound?

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) to target enzymes like carbonic anhydrase .

- X-ray Crystallography : Resolve co-crystal structures to identify key binding residues (e.g., His64 in carbonic anhydrase) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to optimize ligand affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.